3-Methylhex-3-EN-1-OL
Description
3-Methylhex-3-en-1-ol is an unsaturated alcohol characterized by a six-carbon chain with a methyl group and a double bond at the third carbon position. For instance, derivatives such as (E)-6-(4-Chlorophenyl)-3-methylhex-3-en-1-ol (1e) and (E)-6-(Furan-2-yl)-3-methylhex-3-en-1-ol (1f) share the core this compound backbone but feature distinct substituents at the terminal carbon . These compounds are typically synthesized via Grignard reactions or aldol condensations, yielding colorless to yellow oils with moderate to high purity (75–83% yields) .
Properties
CAS No. |
10348-66-0 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
BQURYLHIDQYWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhex-3-EN-1-OL can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-methylhex-3-yn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, with the presence of hydrogen gas and a suitable solvent .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylhex-3-yn-1-ol. The process involves the use of heterogeneous catalysts, such as palladium on carbon, to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylhex-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
3-Methylhex-3-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methylhex-3-EN-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Chain vs. Cyclic Systems: Derivatives of this compound are linear alkenols, whereas (1-methylcyclohex-3-en-1-yl)methanol incorporates a cyclohexene ring, introducing ring strain and steric effects that may alter reactivity .
- Substituent Effects : Terminal substituents (e.g., chlorophenyl in 1e , furan in 1f ) significantly increase molar mass and polarity, influencing solubility and spectroscopic profiles .
Key Observations :
- Efficiency : Derivatives of this compound show high synthetic efficiency (75–83% yields) under controlled conditions, such as low-temperature Grignard reactions .
- Challenges in Cyclic Systems: Data on the synthesis of (1-methylcyclohex-3-en-1-yl)methanol is sparse, but cyclic analogs often require specialized catalysts to manage ring strain during synthesis .
Spectroscopic and Physicochemical Properties
- NMR Profiles: 1e: ¹H NMR signals for the chlorophenyl group (δ 7.2–7.4 ppm) and allylic protons (δ 5.3–5.5 ppm) confirm regioselective synthesis . Cyclohexene analog: Expected upfield shifts for ring protons (δ 1.5–2.5 ppm) due to reduced electron density compared to linear alkenols .
- Stability : Linear derivatives (e.g., 1e , 1f ) are stable as oils but may polymerize under prolonged exposure to light or oxygen. Cyclohexene-based alcohols may exhibit higher thermal stability due to ring rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
